

Fmoc-ala-aldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-ala-aldehyde

Cat. No.: B613596

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Technical Guide: Fmoc-Ala-Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-(-)-2-(Fmoc-amino)propanal, commonly known as **Fmoc-Ala-aldehyde**. It includes key chemical data, detailed synthesis protocols, and insights into its application as a protease inhibitor.

Core Data Summary

Fmoc-Ala-aldehyde is a crucial building block in peptide synthesis and a valuable tool in studying enzyme inhibition. Below is a summary of its key quantitative properties.

Property	Value
CAS Number	146803-41-0
Molecular Formula	C ₁₈ H ₁₇ NO ₃
Molecular Weight	295.33 g/mol

Synthesis of Fmoc-Ala-Aldehyde

The synthesis of **Fmoc-Ala-aldehyde** is typically achieved through a two-step process starting from the commercially available amino acid, L-alanine. The first step involves the protection of

the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the reduction of the carboxylic acid to an alcohol, and finally, a mild oxidation to the desired aldehyde.

Experimental Protocol 1: Synthesis of Fmoc-L-Alanine

This procedure outlines the N-terminal protection of L-alanine.

Materials:

- L-alanine
- 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- 10% Sodium Carbonate (Na_2CO_3) solution
- Dioxane
- Ethyl Acetate (EtOAc)
- Concentrated Hydrochloric Acid (HCl)
- Magnesium Sulfate (MgSO_4)
- Ether
- Petroleum Ether

Procedure:

- A solution of L-alanine (1.78 g, 20 mmol) in 53 ml of 10% Na_2CO_3 is cooled in an ice bath.[\[1\]](#)
- A solution of Fmoc-Cl (5.17 g, 20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with continuous stirring.[\[1\]](#)
- The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C .[\[1\]](#)
- The reaction mixture is poured into 1.5 liters of water and extracted twice with ether to remove impurities.[\[1\]](#)

- The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with concentrated HCl, which results in the formation of a white precipitate.[\[1\]](#)
- The precipitate is extracted three times with 500 ml of EtOAc.[\[1\]](#)
- The combined organic phase is washed with water, dried over MgSO_4 , filtered, and then the solvent is evaporated.[\[1\]](#)
- The resulting residue is treated with ether-petroleum ether and allowed to crystallize at 5°C to yield colorless crystals of Fmoc-L-alanine.[\[1\]](#)

Experimental Protocol 2: Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

This protocol details the oxidation of the intermediate alcohol, Fmoc-L-alaninol (which can be prepared by the reduction of Fmoc-L-alanine), to the final aldehyde product.

Materials:

- Fmoc-L-alaninol
- Dess-Martin periodinane (DMP)
- Dry Dichloromethane (DCM)
- Diethyl ether (Et_2O)
- 80% Sodium Bicarbonate (NaHCO_3) solution
- Sodium thiosulfate pentahydrate

Procedure:

- Fmoc-amino alcohol (5.36 mmol), obtained from the corresponding Fmoc-amino acid, is dissolved in dry DCM (200 mL).
- Dess-Martin periodinane (12 mmol, 2.2 equivalents) is added to the solution, followed by the addition of water (200 μL , 11.1 mmol).

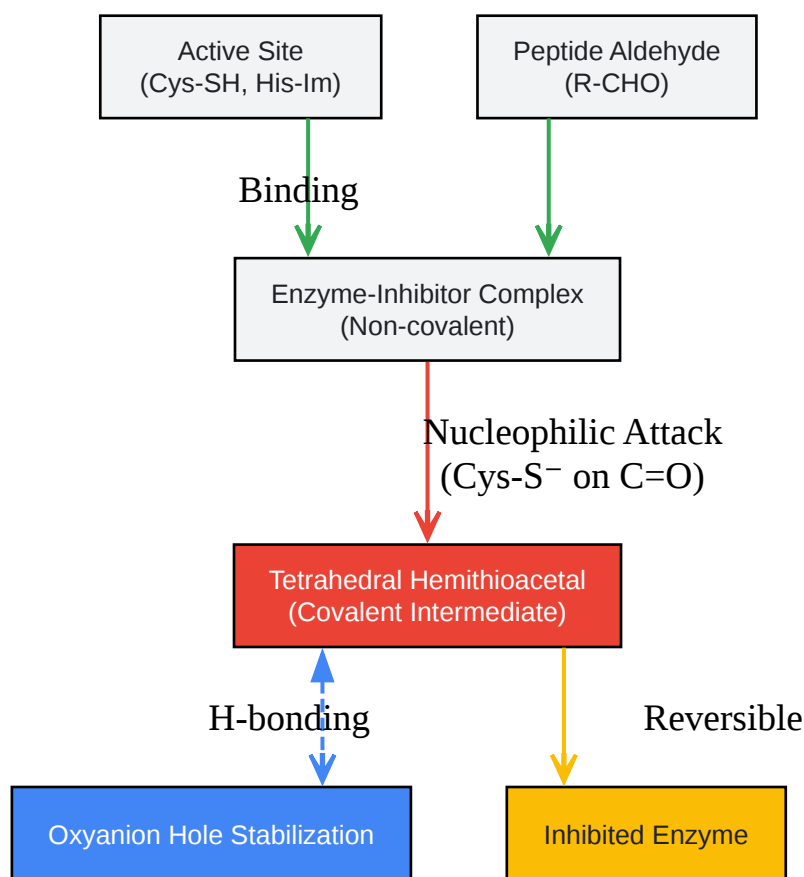
- The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1 hour of stirring.
- The reaction mixture is diluted with diethyl ether (150 mL) and then with an 80% bicarbonate solution (150 mL) containing sodium thiosulfate pentahydrate (60.12 mmol). This mixture is stirred for an additional 30 minutes.
- The aqueous phase is extracted with Et₂O (300 mL).
- The combined organic phases are washed sequentially with saturated bicarbonate solution, water (twice), and brine (twice), and then dried over Na₂SO₄.
- The solvents are removed under reduced pressure to yield the Fmoc amino acid aldehyde.

Application in Protease Inhibition

Peptide aldehydes, including **Fmoc-Ala-aldehyde**, are well-established inhibitors of cysteine proteases.^{[2][3]} Their inhibitory mechanism involves the formation of a covalent, yet reversible, adduct with the catalytic cysteine residue in the enzyme's active site.

Signaling Pathway: Cysteine Protease Inhibition

The following diagram illustrates the mechanism of inhibition of a cysteine protease by a peptide aldehyde.



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Caption: Mechanism of cysteine protease inhibition by a peptide aldehyde.

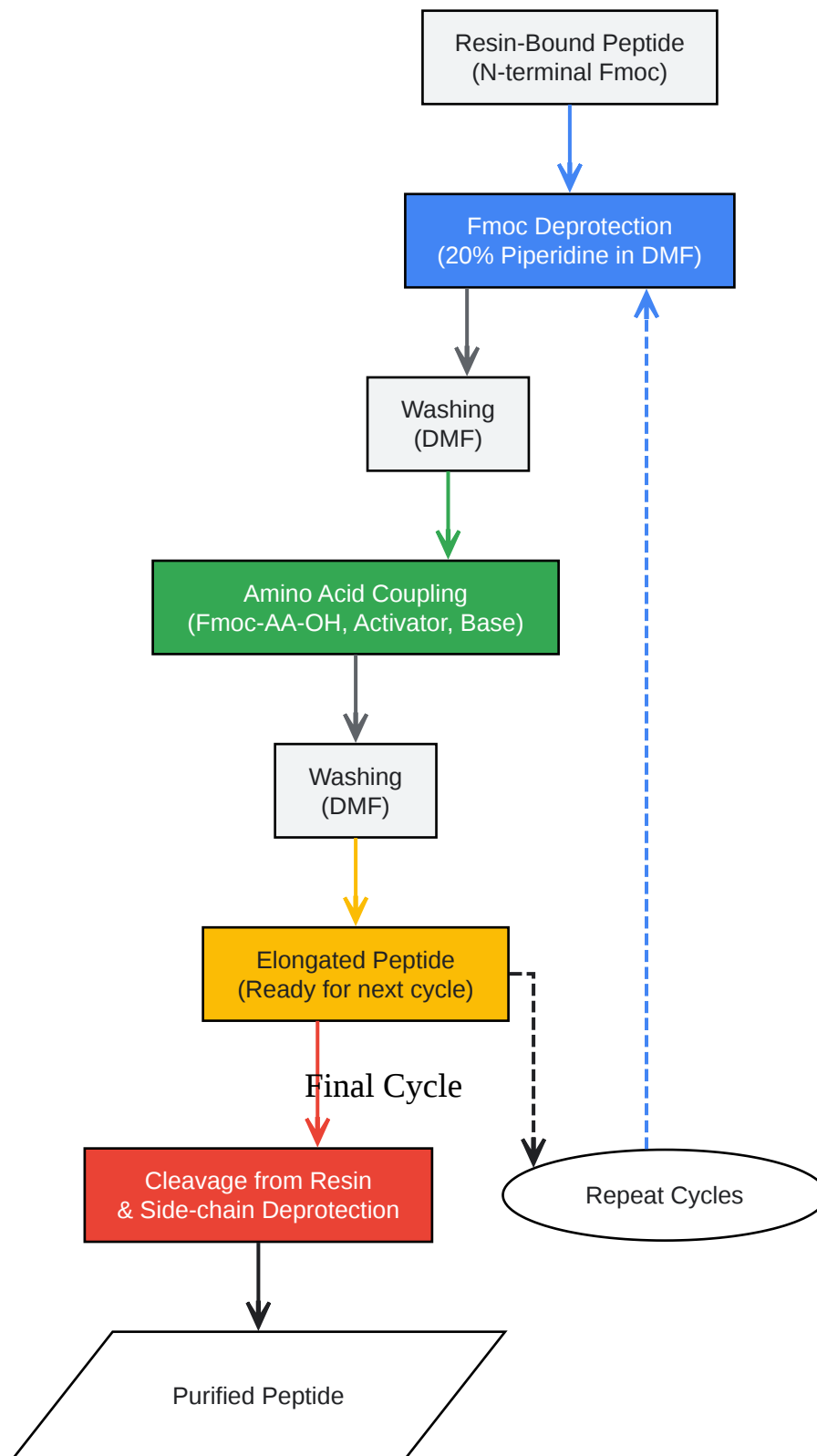
The catalytic dyad of the cysteine protease, typically involving a cysteine and a histidine residue, facilitates the nucleophilic attack of the cysteine thiol on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral hemithioacetal intermediate.[4] This intermediate is stabilized by hydrogen bonds within the enzyme's oxyanion hole, mimicking the transition state of peptide bond hydrolysis.[5]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids and their derivatives are fundamental reagents in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.

SPPS Workflow Diagram

The diagram below outlines the key steps in a single coupling cycle during Fmoc-SPPS.



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Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

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